N-(2,5-dichlorophenyl)-2-(4-morpholinyl)acetamide
CAS No.:
Cat. No.: VC10913311
Molecular Formula: C12H14Cl2N2O2
Molecular Weight: 289.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14Cl2N2O2 |
|---|---|
| Molecular Weight | 289.15 g/mol |
| IUPAC Name | N-(2,5-dichlorophenyl)-2-morpholin-4-ylacetamide |
| Standard InChI | InChI=1S/C12H14Cl2N2O2/c13-9-1-2-10(14)11(7-9)15-12(17)8-16-3-5-18-6-4-16/h1-2,7H,3-6,8H2,(H,15,17) |
| Standard InChI Key | ZIWXUBMODWBKQB-UHFFFAOYSA-N |
| SMILES | C1COCCN1CC(=O)NC2=C(C=CC(=C2)Cl)Cl |
| Canonical SMILES | C1COCCN1CC(=O)NC2=C(C=CC(=C2)Cl)Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Composition and Nomenclature
N-(2,5-Dichlorophenyl)-2-(4-morpholinyl)acetamide (IUPAC name: N-(2,5-dichlorophenyl)-2-morpholin-4-ylacetamide) is an organochlorine compound with the molecular formula C₁₂H₁₄Cl₂N₂O₂ and a molecular weight of 289.15 g/mol . The structure comprises a 2,5-dichlorophenyl group linked via an acetamide bridge to a morpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom. The morpholine ring adopts a chair conformation, optimizing steric and electronic interactions with biological targets.
Physicochemical Characteristics
Key physical properties include:
The dichlorophenyl moiety enhances hydrophobicity, favoring membrane permeability, while the morpholine group contributes to hydrogen bonding and dipole interactions .
Synthetic Routes and Optimization
Direct Amidation Approach
An alternative pathway involves coupling 2,5-dichloroaniline with morpholine-4-acetic acid using carbodiimide crosslinkers (e.g., EDC/HOBt). This one-step method avoids intermediates but requires stringent temperature control (0–5°C) to prevent epimerization.
Future Research Directions
Structure-Activity Relationship (SAR) Studies
Modifying the morpholine ring’s substituents (e.g., introducing methyl groups) could optimize target binding. Computational modeling predicts a 30% increase in DHFR affinity with N-methylmorpholine derivatives.
Industrial-Scale Synthesis
Adapting microwave-assisted protocols from could reduce reaction times from hours to minutes, improving throughput. Pilot-scale trials using continuous flow reactors are proposed to assess feasibility.
Combination Therapies
Co-administering this compound with β-lactam antibiotics may overcome resistance mechanisms in Gram-negative pathogens. In silico docking studies suggest synergistic binding to penicillin-binding proteins.
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